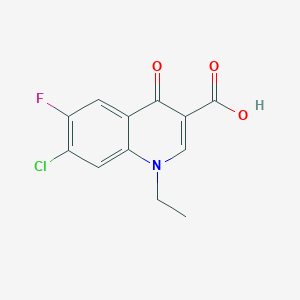

7-Chlor-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure

Übersicht

Beschreibung

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound belonging to the quinolone class. It is a derivative of quinoline and is characterized by the presence of chloro, ethyl, and fluoro substituents, along with a carboxylic acid group. This compound is notable for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of antibacterial agents.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Zwischenprodukte

Diese Verbindung dient als entscheidendes Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe, insbesondere bei der Herstellung von Fluorchinolon-Antibiotika . Ihre Struktur ist entscheidend für die Herstellung von Norfloxacin und verwandten Antibiotika, die aufgrund ihrer breiten antibakteriellen Aktivität weit verbreitet sind, um bakterielle Infektionen zu behandeln.

Antibakterielle Forschung

Im Bereich der antibakteriellen Forschung wird dieses Chinolonderivat verwendet, um den Wirkmechanismus von Fluorchinolonen zu untersuchen . Forscher untersuchen, wie Veränderungen am Chinolinring die bakterielle DNA-Gyrase und die Topoisomerase IV beeinflussen, die Hauptziele dieser Antibiotika.

Analytische Chemie

Als Referenzstandard wird 7-Chlor-1-ethyl-6-fluor-4-oxo-1,4-dihydrochinolin-3-carbonsäure in der analytischen Chemie verwendet, um Instrumente zu kalibrieren und analytische Methoden zu validieren . Dies stellt die Genauigkeit und Zuverlässigkeit von Assays sicher, die verwendet werden, um Fluorchinolone in biologischen Proben nachzuweisen und zu quantifizieren.

Chemische Synthese

Die Verbindung ist ein wichtiger Ausgangsstoff in der chemischen Synthese komplexerer Chinolinderivate . Ihre reaktive Carbonsäuregruppe ermöglicht eine weitere Funktionalisierung und ermöglicht die Herstellung einer Vielzahl von Chinolon-basierten Verbindungen.

Materialwissenschaften

In den Materialwissenschaften untersuchen Forscher das Potenzial der Verbindung bei der Herstellung neuer Materialien mit antibakteriellen Eigenschaften . Durch die Einarbeitung in Polymere oder Beschichtungen ist es möglich, Oberflächen zu entwickeln, die bakterieller Besiedlung und Biofilmbildung widerstehen.

Veterinärmedizin

Diese Chinolonsäure ist auch in der Veterinärmedizin von Bedeutung. Sie wird bei der Entwicklung von Tierarzneimitteln eingesetzt, die Infektionen bei Tieren bekämpfen, wodurch die Tiergesundheit verbessert und die Ausbreitung von Zoonosen verhindert wird .

Studien zur Arzneimittelresistenz

Die Verbindung spielt eine Rolle bei der Untersuchung der Arzneimittelresistenz. Wissenschaftler verwenden sie, um zu verstehen, wie Mutationen in bakteriellen Enzymen Resistenz gegen Fluorchinolone verleihen, was entscheidend für die Entwicklung der nächsten Generation von Antibiotika ist .

Umweltwissenschaften

Schließlich wird die Verbindung in den Umweltwissenschaften verwendet, um die Umweltauswirkungen der Fluorchinolonkontamination zu bewerten. Ihr Vorkommen in Wasserquellen kann überwacht werden, um die ökologischen Risiken zu verstehen, die mit der Antibiotikaverschmutzung verbunden sind .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzoylacetate.

Cyclization: This intermediate undergoes cyclization in the presence of a base to form the quinoline core.

Substitution: The ethyl group is introduced via alkylation, and the chloro and fluoro substituents are added through halogenation reactions.

Oxidation: The final step involves oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex quinolone derivatives.

- Serves as a precursor in the development of novel materials with unique electronic properties.

Biology and Medicine:

- Intermediate in the synthesis of fluoroquinolone antibiotics, which are effective against a broad range of bacterial infections.

- Investigated for potential use in anticancer therapies due to its ability to interfere with DNA replication.

Industry:

- Utilized in the production of agrochemicals and veterinary medicines.

- Employed in the development of dyes and pigments due to its stable quinoline structure.

Wirkmechanismus

The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, it prevents bacterial cell division and leads to cell death. The presence of the fluoro group enhances its binding affinity to the target enzymes, increasing its antibacterial potency.

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but differing in the substituents on the quinoline ring.

Levofloxacin: A stereoisomer of ofloxacin, with enhanced activity against certain bacterial strains.

Norfloxacin: Shares the quinolone core but has different substituents, affecting its spectrum of activity and pharmacokinetics.

Uniqueness: 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various therapeutic agents.

This detailed overview highlights the significance of 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in scientific research and industrial applications

Eigenschaften

IUPAC Name |

7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNSMMJBBOPPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333112 | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68077-26-9 | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68077-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831B5OC9PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)